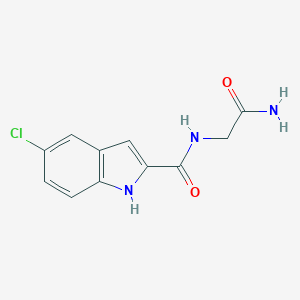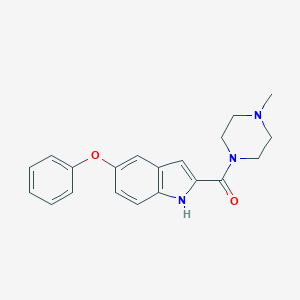![molecular formula C17H20N2O3S B276998 N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC 666715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 is not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 in lab experiments is its potential therapeutic applications against cancer and HIV-1. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to exhibit cytotoxicity against normal cells, which may limit its use in clinical settings.
Direcciones Futuras
Future research on N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, further studies should be conducted to investigate its potential use as an antiviral agent against other viruses. Finally, research should be conducted to identify potential side effects and toxicity of N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 in order to determine its safety for clinical use.
Conclusion:
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using several methods and has been extensively studied for its potential use as an anticancer and antiviral agent. Although the mechanism of action is not fully understood, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to exhibit cytotoxicity against cancer cells and inhibit tumor growth and metastasis. Future research should focus on elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Síntesis
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been synthesized using several methods. One of the most commonly used methods is the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with sulfonamide. Another method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with chlorosulfonic acid.
Aplicaciones Científicas De Investigación
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties against several types of cancer cells, including breast, lung, and colon cancer. N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has also been shown to inhibit the growth of tumor cells in vivo. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been studied for its potential use as an antiviral agent against HIV-1.
Propiedades
Nombre del producto |
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-methyl-N-(3-methylbutyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(2)9-10-18-23(21,22)15-8-7-14-16-12(15)5-4-6-13(16)17(20)19(14)3/h4-8,11,18H,9-10H2,1-3H3 |
Clave InChI |
NKJRIRFHJZUCFO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
SMILES canónico |
CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)